molecular formula C4H10ClNOS B4987067 4-aminotetrahydro-3-thiopheneol hydrochloride

4-aminotetrahydro-3-thiopheneol hydrochloride

Cat. No. B4987067
M. Wt: 155.65 g/mol
InChI Key: XYEGUFCZWYSGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminotetrahydro-3-thiopheneol hydrochloride, also known as THT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THT is a heterocyclic compound that contains a sulfur atom in its ring structure. This chemical compound has been studied for its potential use in treating various diseases and disorders, including cancer, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-3-thiopheneol hydrochloride is not fully understood. However, studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. 4-aminotetrahydro-3-thiopheneol hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-aminotetrahydro-3-thiopheneol hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. 4-aminotetrahydro-3-thiopheneol hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-aminotetrahydro-3-thiopheneol hydrochloride in lab experiments is its low toxicity. 4-aminotetrahydro-3-thiopheneol hydrochloride has been shown to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one limitation of using 4-aminotetrahydro-3-thiopheneol hydrochloride in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 4-aminotetrahydro-3-thiopheneol hydrochloride. One area of research could focus on the development of 4-aminotetrahydro-3-thiopheneol hydrochloride derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 4-aminotetrahydro-3-thiopheneol hydrochloride in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-aminotetrahydro-3-thiopheneol hydrochloride and its potential therapeutic applications in treating various diseases and disorders.

Synthesis Methods

The synthesis of 4-aminotetrahydro-3-thiopheneol hydrochloride can be achieved through several methods, including the reduction of 3,4-dihydro-2H-thiophene-3-thione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3,4-dihydro-2H-thiophene-3-thione with ammonia in the presence of palladium on carbon catalyst.

Scientific Research Applications

4-aminotetrahydro-3-thiopheneol hydrochloride has been extensively studied for its potential therapeutic applications. One area of research has focused on the use of 4-aminotetrahydro-3-thiopheneol hydrochloride in cancer treatment. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Another area of research has focused on the potential use of 4-aminotetrahydro-3-thiopheneol hydrochloride in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride has neuroprotective properties and can prevent the death of neurons in the brain.

properties

IUPAC Name

4-aminothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGUFCZWYSGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminotetrahydrothiophen-3-ol hydrochloride

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